(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 110078-83-6

Cat. No.: VC6302840

Molecular Formula: C13H15NO4S

Molecular Weight: 281.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110078-83-6 |

|---|---|

| Molecular Formula | C13H15NO4S |

| Molecular Weight | 281.33 |

| IUPAC Name | (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 |

| Standard InChI Key | HMYDLHFCLSTJNZ-NWDGAFQWSA-N |

| SMILES | CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O |

Introduction

Structural and Chemical Identity of (2R,4R)-3-Acetyl-2-(4-Methoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid

Molecular Architecture and Stereochemical Features

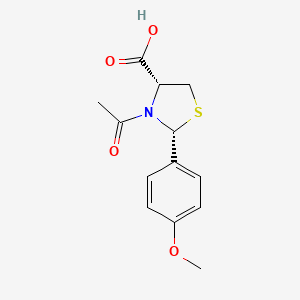

The compound’s structure (C₁₃H₁₅NO₄S; molecular weight 281.33 g/mol) comprises a five-membered thiazolidine ring fused with a 4-methoxyphenyl group at position 2 and an acetylated amine at position 3 (Figure 1) . The stereochemistry at positions 2R and 4R is critical for its biological activity, as evidenced by comparative studies of epimeric mixtures . The carboxylic acid group at position 4 enhances solubility in polar solvents, while the methoxy substituent contributes to lipophilicity, enabling membrane permeability .

Table 1: Key Physicochemical Properties

Synthetic Methodologies and Optimization

Condensation of L-Cysteine with 4-Methoxybenzaldehyde

The synthesis begins with the cyclocondensation of L-cysteine hydrochloride and 4-methoxybenzaldehyde in ethanol under mild conditions (room temperature, 2–5 hours), yielding 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid as an epimeric mixture (2R,4R/2S,4R) . This intermediate is subsequently acetylated using acetic anhydride or acetyl chloride to introduce the 3-acetyl group .

Reaction Conditions and Yield

-

Step 1: Ethanol solvent, 16.50 mmol reactants, 60–90% yield .

-

Step 2: Acetylation in water at 95–100°C for 5 minutes, 59% yield .

Stereochemical Control and Purification

Chromatographic separation or recrystallization isolates the (2R,4R) diastereomer, which exhibits superior biological activity compared to its 2S counterpart . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm stereochemical purity, with characteristic signals for the acetyl group (δ 2.1–2.3 ppm) and methoxy protons (δ 3.8 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume